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molecular formula C7H12O2 B031162 Ethyl 1-methylcyclopropanecarboxylate CAS No. 71441-76-4

Ethyl 1-methylcyclopropanecarboxylate

Cat. No. B031162
M. Wt: 128.17 g/mol
InChI Key: IZPYNZLFBUQGCZ-UHFFFAOYSA-N
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Patent
US04582828

Procedure details

100 g of 1-methylcyclopropanoic acid was added to 150 ml of diethyl ether. The system was cooled to 0°-5° C. and 119 gm of thionyl chloride was added dropwise over a period of time. After addition, the system was heated at reflux for 8 hours. The system was then cooled to 0°-5° C. and 62 gm of ethanethiol was added dropwise. The system was heated at reflux for 6 hours and then stirred at room temperature for 72 hours. The diethyl ether was removed by stripping to give the 1-methylcyclopropanoic acid ethyl ester.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
119 g
Type
reactant
Reaction Step Two
Quantity
62 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:5]([OH:7])=[O:6])[CH2:4][CH2:3]1.S(Cl)(Cl)=O.[CH2:12](S)[CH3:13]>C(OCC)C>[CH2:12]([O:6][C:5]([C:2]1([CH3:1])[CH2:4][CH2:3]1)=[O:7])[CH3:13]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC1(CC1)C(=O)O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
119 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
62 g
Type
reactant
Smiles
C(C)S

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The system was cooled to 0°-5° C.
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the system was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The system was then cooled to 0°-5° C.
TEMPERATURE
Type
TEMPERATURE
Details
The system was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The diethyl ether was removed

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C)OC(=O)C1(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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